6-Nitronaphthalen-2-amine 6-Nitronaphthalen-2-amine
Brand Name: Vulcanchem
CAS No.: 3230-35-1
VCID: VC21314238
InChI: InChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2
SMILES: C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1N
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

6-Nitronaphthalen-2-amine

CAS No.: 3230-35-1

Cat. No.: VC21314238

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

6-Nitronaphthalen-2-amine - 3230-35-1

Specification

CAS No. 3230-35-1
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 6-nitronaphthalen-2-amine
Standard InChI InChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2
Standard InChI Key LNYJXDMWSMEVGQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1N
Canonical SMILES C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1N

Introduction

Chemical Identity and Properties

Basic Identification

6-Nitronaphthalen-2-amine, also known as 2-naphthalenamine, 6-nitro-, is characterized by specific chemical identifiers that distinguish it from related naphthalene derivatives. The compound has been thoroughly documented in chemical databases and research literature, with consistent identification parameters across multiple sources.

Table 1. Chemical Identity of 6-Nitronaphthalen-2-amine

ParameterValue
CAS Number3230-35-1
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
IUPAC Name6-nitronaphthalen-2-amine
PubChem Compound ID458998
ChEMBL IDCHEMBL2022888
DSSTox Substance IDDTXSID60332591

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Nitronaphthalen-2-amine is essential for predicting its behavior in various experimental and industrial contexts. These properties influence its solubility, reactivity, and potential applications.

Table 2. Physical and Chemical Properties of 6-Nitronaphthalen-2-amine

PropertyValue
Physical StateSolid (at standard conditions)
Density1.4±0.1 g/cm³
Flash Point198.5±21.2°C
Polar Surface Area (PSA)71.8
XLogP32.6
Standard InChIInChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2
Standard InChIKeyLNYJXDMWSMEVGQ-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CC(=C2)N+[O-])C=C1N

Structural Characteristics

Molecular Structure

The molecular structure of 6-Nitronaphthalen-2-amine consists of a naphthalene backbone with two functional groups strategically positioned. The nitro group at position 6 and the amine group at position 2 create a unique electronic distribution that influences the compound's reactivity and potential interactions with biological systems. The naphthalene core provides aromatic stability, while the functional groups introduce polarity and potential reaction sites.

The naphthalene ring system comprises two fused benzene rings, creating a planar structure with delocalized electrons. The nitro group (-NO₂) is electron-withdrawing, which affects the electron density distribution in the molecule. In contrast, the amine group (-NH₂) is electron-donating, creating an interesting electronic interplay within the molecular structure. This combination of electron-withdrawing and electron-donating groups contributes to the compound's unique chemical behavior and potential applications .

Structural Comparisons

When compared to related compounds, 6-Nitronaphthalen-2-amine demonstrates distinct structural characteristics that differentiate it from similar naphthalene derivatives. For example, 6-Bromonaphthalen-2-amine (CAS: 7499-66-3) has a bromine atom instead of a nitro group at position 6, which significantly alters its chemical properties and potential applications .

Similarly, 6-bromo-1-nitronaphthalen-2-amine (CAS: 131707-40-9) has both a bromine atom at position 6 and a nitro group at position 1, in addition to the amine group at position 2, resulting in different chemical behavior compared to 6-Nitronaphthalen-2-amine . These structural comparisons highlight the importance of the specific positioning and nature of functional groups in determining the properties and potential applications of naphthalene derivatives.

Synthesis and Production

Synthetic Routes

Metabolism and Toxicology

Toxicological Considerations

Given these considerations, proper handling and safety precautions should be observed when working with 6-Nitronaphthalen-2-amine. As recommended for similar compounds, handling should be conducted in well-ventilated areas with appropriate protective clothing to avoid contact with skin and eyes, and measures should be taken to prevent the formation of dust and aerosols .

Research and Analytical Methods

Characterization Techniques

Modern analytical techniques are essential for the characterization and quality control of 6-Nitronaphthalen-2-amine. Common methodologies include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide valuable information about the structural features, purity, and identity of the compound.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are useful for purity assessment and quantification of 6-Nitronaphthalen-2-amine in various matrices. X-ray crystallography can provide detailed information about the three-dimensional structure of the compound in its crystalline form, offering insights into molecular packing and intermolecular interactions.

Research Tools

6-Nitronaphthalen-2-amine serves as a valuable research tool in various scientific disciplines. In medicinal chemistry, it can function as a building block for the synthesis of more complex molecules with potential therapeutic properties. In chemical biology, the compound can be used to investigate structure-activity relationships and to develop probes for biological systems.

For research applications, tools for calculating molarity and other solution parameters are often provided by suppliers. These tools assist researchers in preparing solutions of known concentration, calculating the mass of compound required for a specific volume and concentration, and determining the concentration resulting from dissolving a known mass in a specific volume.

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